Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-2-26-20(25)16-18(12-4-3-5-13(21)17(12)23-19(16)24)22-9-11-6-7-14-15(8-11)28-10-27-14/h3-8H,2,9-10H2,1H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEVIRQRPSCZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins. The nature of these interactions is complex and depends on the specific biochemical context.
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